
5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride is a chemical compound that features an imidazole ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of imidazole derivatives with ethylenediamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the reagents used.
Scientific Research Applications
5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar aminoethyl group but differs in the ring structure.
Serotonin: Contains an indole ring and is a well-known neurotransmitter.
Tyramine: Another biogenic amine with a similar structure but different functional groups.
Uniqueness
5-(2-Aminoethyl)-1H-imidazol-2-amine hydrochloride is unique due to its specific imidazole ring structure combined with the aminoethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C5H11ClN4 |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2,6H2,(H3,7,8,9);1H |
InChI Key |
XQDAKBGMKKJJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


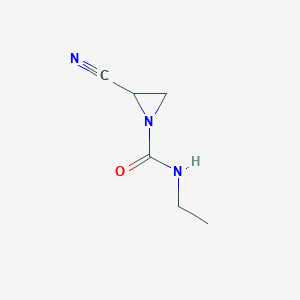
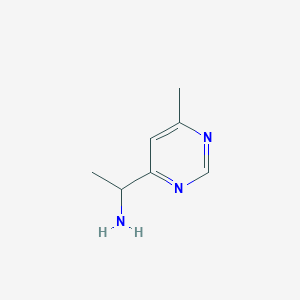
![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)

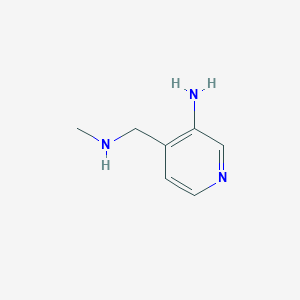
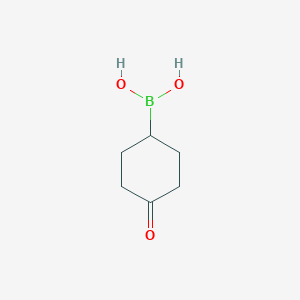

![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)
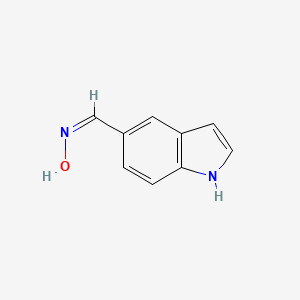
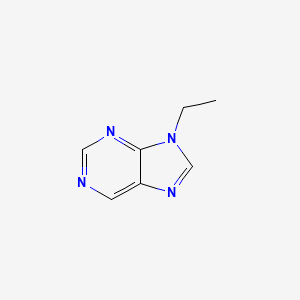

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)
